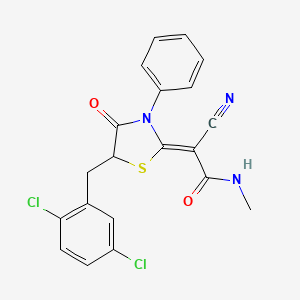

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)15(11-23)20-25(14-5-3-2-4-6-14)19(27)17(28-20)10-12-9-13(21)7-8-16(12)22/h2-9,17H,10H2,1H3,(H,24,26)/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWYDEKXCATPLR-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathways. Elevated levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammation (anti-inflammatory effects). These effects can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD).

Result of Action

The molecular and cellular effects of Ohtuvayre’s action include bronchodilation and anti-inflammatory effects. These effects are beneficial in the treatment of COPD, a condition characterized by chronic inflammation and constriction of the airways.

Action Environment

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a thiazolidin derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazolidine ring structure, a cyano group, and an acetamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 432.32 g/mol. The structural characteristics include:

| Feature | Description |

|---|---|

| Thiazolidine Ring | A five-membered ring containing sulfur and nitrogen |

| Cyano Group | Enhances reactivity and biological activity |

| Acetamide Moiety | Contributes to solubility and interaction with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Thiazolidine Ring : Utilizing appropriate precursors to create the thiazolidine structure.

- Introduction of Functional Groups : Incorporating the cyano and acetamide groups through nucleophilic substitutions.

- Purification and Characterization : Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of structure.

Antimicrobial Activity

Research has demonstrated that compounds in the thiazolidine family exhibit significant antimicrobial properties. In a study evaluating various 4-oxo-thiazolidin derivatives, including those similar to our compound, the following findings were reported:

- Tested Strains :

- Bacteria: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus

- Fungi: Candida albicans, Cryptococcus neoformans

The synthesized compounds showed varying degrees of antibacterial and antifungal activity, indicating potential therapeutic applications against resistant strains .

Anticancer Activity

In vitro studies have indicated that thiazolidin derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated:

- VEGFR-2 Inhibition : This compound inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.

- Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).

The IC50 values for these compounds ranged from 13.56 to 17.8 μM, showcasing their potency in inhibiting cancer cell growth .

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the thiazolidine ring significantly enhanced antibacterial properties .

- Cancer Cell Apoptosis : Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) and decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential antibacterial and anticancer properties . The thiazolidinone framework is known for its biological activities, making derivatives like this compound of interest for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that thiazolidin derivatives can outperform standard antibiotics in inhibiting the growth of resistant bacterial strains .

Anticancer Properties

The compound's structural features suggest potential efficacy in cancer treatment. Preliminary studies have demonstrated that related thiazolidin derivatives show promising results in inhibiting tumor cell growth. For example, in vitro evaluations have indicated significant cytotoxicity against several human cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Combining various reactants under controlled conditions to form the thiazolidine ring.

- Functional Group Modifications : Adjusting the cyano and acetamide groups to enhance biological activity and solubility.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Quantitative Structure–Activity Relationship (QSAR) studies can help identify which modifications lead to improved biological outcomes .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.